

Investigating the role of Pranazepide in gastrointestinal motility

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Compound of Interest

Compound Name: *Pranazepide*

Cat. No.: *B1678045*

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An In-Depth Technical Guide to the Role of Prokinetic Agents in Gastrointestinal Motility: A Focus on Prucalopride

This guide provides a comprehensive overview of the role of the prokinetic agent prucalopride in the regulation of gastrointestinal (GI) motility. It is intended for researchers, scientists, and drug development professionals working in the field of gastroenterology. This document details the mechanism of action, experimental protocols, and quantitative data related to prucalopride's effects on the GI tract.

Introduction to Prucalopride

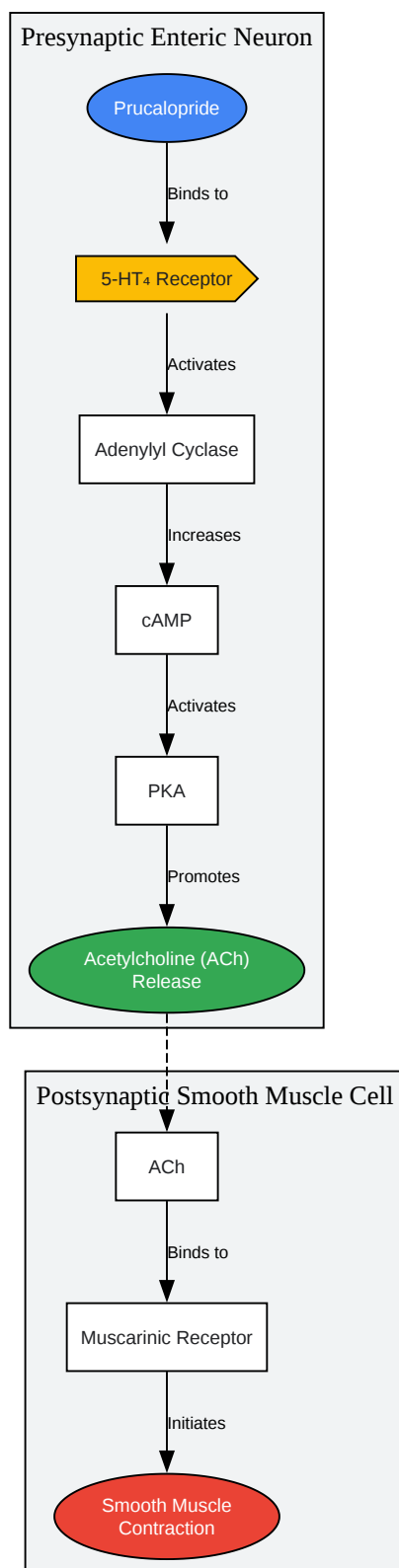
Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist with potent prokinetic properties. It is indicated for the treatment of chronic idiopathic constipation in adults. Unlike earlier 5-HT₄ receptor agonists, such as cisapride and tegaserod, prucalopride exhibits a higher selectivity for the 5-HT₄ receptor, which is thought to contribute to its improved safety profile, particularly concerning cardiovascular adverse events.

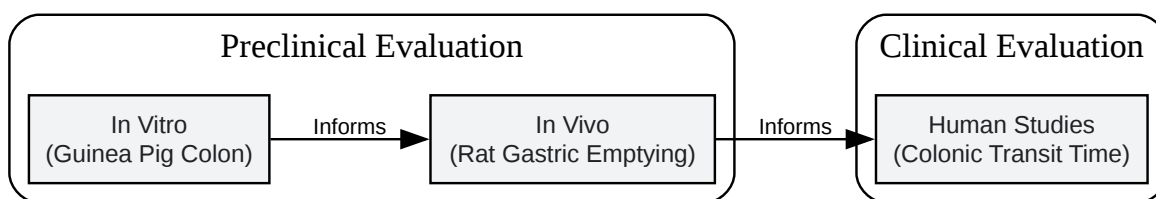
Mechanism of Action: A Signaling Pathway Perspective

Prucalopride exerts its prokinetic effects by selectively activating 5-HT₄ receptors located on enteric neurons. This activation initiates a signaling cascade that ultimately enhances

cholinergic and non-adrenergic, non-cholinergic (NANC) neurotransmission, leading to increased coordinated peristaltic contractions and a decrease in visceral sensitivity.

The binding of prucalopride to the 5-HT₄ receptor triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in the release of acetylcholine (ACh) and other neurotransmitters that stimulate smooth muscle contraction and promote GI transit.





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